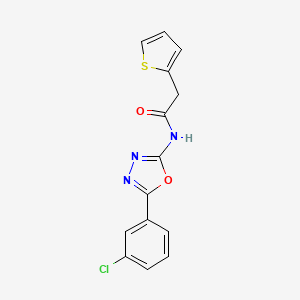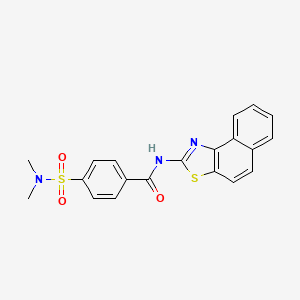
GNF-Pf-3058
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
科学研究应用
4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Due to its structural features, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
Target of Action
The primary target of the compound 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE, also known as GNF-Pf-3058, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the survival and proliferation of Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
This compound interacts with its target, the pfmfr3 transporter, in a way that disrupts the normal functioning of the parasite. The compound’s interaction with the transporter leads to decreased sensitivity to other antimalarial compounds that have a mitochondrial mechanism of action . This suggests that this compound may interfere with the parasite’s ability to transport essential molecules across the mitochondrial membrane .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with the mitochondrion of the Plasmodium falciparum parasite . The compound’s interaction with the pfmfr3 transporter disrupts the normal functioning of the mitochondrion, leading to decreased sensitivity to other antimalarial compounds that target the mitochondria . This disruption can affect the parasite’s energy production and other essential metabolic processes .
Pharmacokinetics
The optimization of these properties is often the most challenging part of the drug discovery process . The ADME profile of a drug molecule has a major impact on its bioavailability and the likelihood of its success .
Result of Action
The molecular and cellular effects of this compound’s action involve disrupting the normal functioning of the Plasmodium falciparum parasite’s mitochondrion . This disruption leads to decreased sensitivity to other antimalarial compounds that target the mitochondria . The compound’s action can therefore affect the parasite’s energy production and other essential metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . Herbicide performance is also affected by numerous environmental factors, including sunlight, temperature, water stresses, and quality . These factors could potentially influence the effectiveness of this compound in combating malaria.
准备方法
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the coupling of naphthalenesulfonyl chlorides with thiazole derivatives in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the reagents and conditions used
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.
相似化合物的比较
Similar compounds to 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug
What sets 4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE apart is its unique combination of functional groups and its potential for diverse biological activities. This compound’s structure allows for specific interactions with molecular targets that may not be possible with other thiazole derivatives.
属性
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-23(2)28(25,26)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)27-20/h3-12H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTCDPZTVXJBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
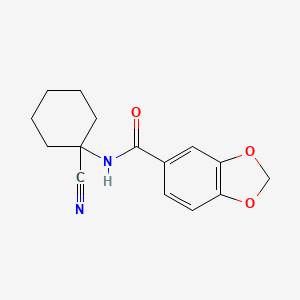
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)
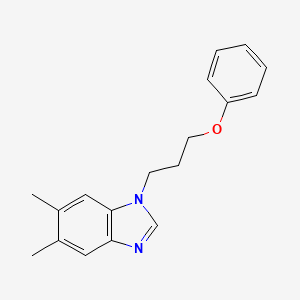
![N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)
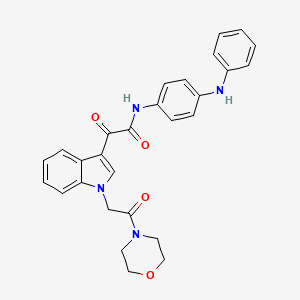
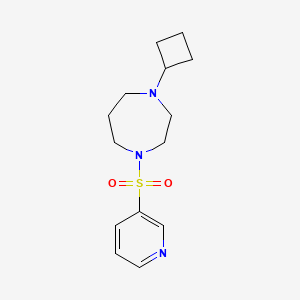
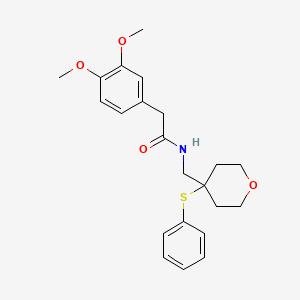
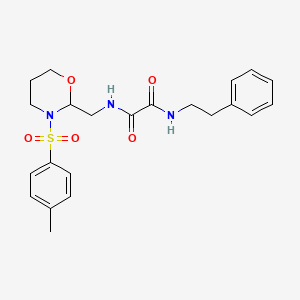
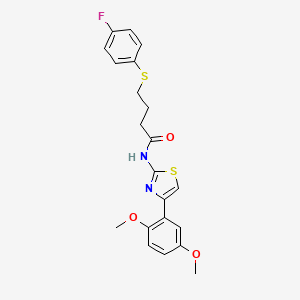
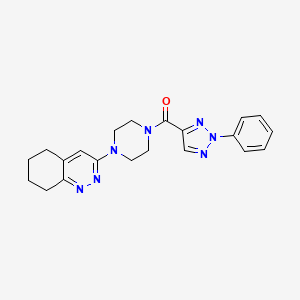
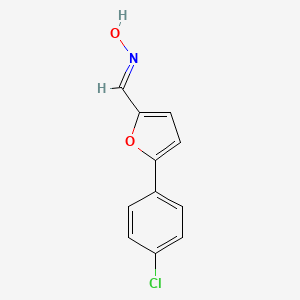
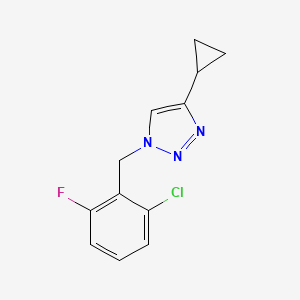
![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)
